molecular formula C12H14ClNO3 B8233987 2-Chloro-5-(isobutyramidomethyl)benzoic acid

2-Chloro-5-(isobutyramidomethyl)benzoic acid

Cat. No.: B8233987
M. Wt: 255.70 g/mol
InChI Key: FZDAXNLSGLFCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(isobutyramidomethyl)benzoic acid is an organic compound with the molecular formula C12H14ClNO3. It is a derivative of benzoic acid, featuring a chlorine atom and an isobutyramidomethyl group attached to the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(isobutyramidomethyl)benzoic acid typically involves the reaction of methyl 2-chloro-5-(isobutyramidomethyl)benzoate with sodium hydroxide in a mixture of tetrahydrofuran, methanol, and water. The reaction is carried out at room temperature for a few hours, followed by neutralization with hydrochloric acid to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(isobutyramidomethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Hydroxide: Used in hydrolysis reactions.

    Hydrochloric Acid: Used for neutralization and precipitation of the product.

    Tetrahydrofuran and Methanol: Common solvents used in the synthesis.

Major Products Formed

Scientific Research Applications

2-Chloro-5-(isobutyramidomethyl)benzoic acid is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(isobutyramidomethyl)benzoic acid is primarily related to its chemical reactivity. The chlorine atom and the isobutyramidomethyl group influence its interactions with other molecules, facilitating various chemical transformations. The compound’s effects are mediated through its ability to undergo substitution, hydrolysis, and amidation reactions, which are crucial in its applications in organic synthesis and pharmaceutical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(isobutyramidomethyl)benzoic acid is unique due to the presence of the isobutyramidomethyl group, which imparts distinct chemical properties and reactivity compared to other halogenated benzoic acids. This uniqueness makes it valuable in specific synthetic applications and pharmaceutical research .

Properties

IUPAC Name

2-chloro-5-[(2-methylpropanoylamino)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-7(2)11(15)14-6-8-3-4-10(13)9(5-8)12(16)17/h3-5,7H,6H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDAXNLSGLFCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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